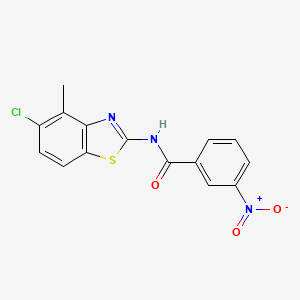

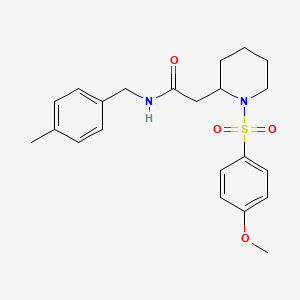

![molecular formula C15H13ClFN3O2S3 B2457589 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-fluorobenzo[d]thiazole CAS No. 955702-13-3](/img/structure/B2457589.png)

2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-fluorobenzo[d]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-fluorobenzo[d]thiazole” is a heterocyclic compound . It contains a thiophene ring, which is a 5-membered ring consisting of four carbon atoms and one sulfur atom . The compound also contains a pyridine ring, which is a 6-membered ring consisting of five carbon atoms and one nitrogen center .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the compound “4- (4-chlorothiophen-2-yl)-5- (4-cyclohexylpiperazin-1-yl)thiazol-2-amine” is synthesized from the reaction of “4- (4-Chloro-2-thienyl) -5-bromo-2-thiazolylamine” with cyclohexylpiperazine .Molecular Structure Analysis

The molecular structure of the compound involves a thiophene ring fused to a pyridine ring . The thiophene ring is a 5-membered ring consisting of four carbon atoms and one sulfur atom . The pyridine ring is a 6-membered ring consisting of five carbon atoms and one nitrogen center .Chemical Reactions Analysis

The condensation reaction was easily monitored by UV changes before and after the reaction . The absorbance bands of the starting materials together with the product were observed .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the compound “2-(2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-2-oxoethoxy)acetic acid” has a molecular formula of C12H15ClN2O6S2 and a molecular weight of 382.8403 .Mechanism of Action

Target of Action

The primary target of the compound 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-fluorobenzo[d]thiazole is Coagulation factor X . This protein plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately helps in the formation of a clot to prevent excessive bleeding.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-fluorobenzo[d]thiazole in lab experiments is its potent anti-proliferative activity, which makes it an ideal candidate for testing against various cancer cell lines. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research involving 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-fluorobenzo[d]thiazole. One area of interest is the development of more efficient synthesis methods for this compound, which can improve its availability for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as an anti-inflammatory agent. Finally, there is a need for more in vivo studies to evaluate the efficacy and safety of this compound as a potential anti-cancer agent.

Synthesis Methods

The synthesis of 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-fluorobenzo[d]thiazole can be accomplished through a multi-step process. The first step involves the reaction of 5-chloro-2-thiophenesulfonic acid with piperazine to form 4-(5-chloro-2-thiophenesulfonyl)piperazine. This intermediate is then reacted with 4-fluorobenzo[d]thiazole in the presence of a catalyst to obtain the final product.

Scientific Research Applications

2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-fluorobenzo[d]thiazole has been extensively studied for its potential as an anti-cancer agent. It has been found to exhibit potent anti-proliferative activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer. Additionally, this compound has also been investigated for its potential as an anti-inflammatory agent and has been found to exhibit promising results.

Properties

IUPAC Name |

2-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-4-fluoro-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFN3O2S3/c16-12-4-5-13(24-12)25(21,22)20-8-6-19(7-9-20)15-18-14-10(17)2-1-3-11(14)23-15/h1-5H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBBMJGTGRSUPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)S(=O)(=O)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFN3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

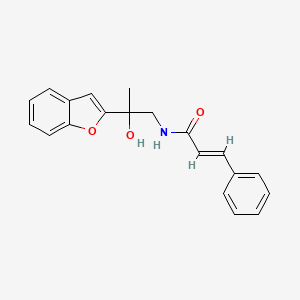

![(Z)-5-(1H-benzo[d]imidazol-2-yl)-5-cyano-4-hydroxypent-4-enoic acid](/img/structure/B2457512.png)

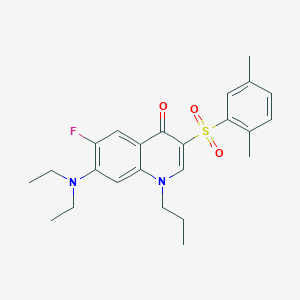

![2-((6-((3,5-dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2457513.png)

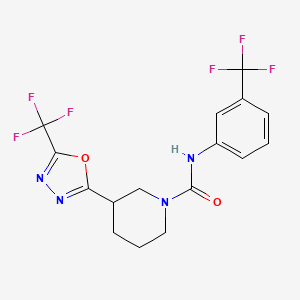

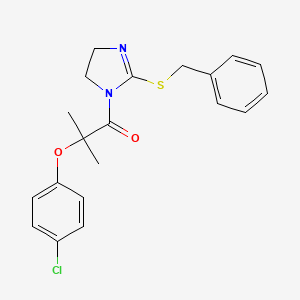

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2457515.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2457516.png)

![8-Methylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2457519.png)

![N-[2-(2-Fluorophenoxy)pyrimidin-5-YL]benzenesulfonamide](/img/structure/B2457521.png)

![1-[3-(2-Fluorophenyl)-3-methylazetidin-1-yl]prop-2-en-1-one](/img/structure/B2457523.png)

![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-cyclopentylacetamide](/img/structure/B2457526.png)